

Everolimus immunosuppressive properties T-cell proliferation

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Compound Focus: Everolimus

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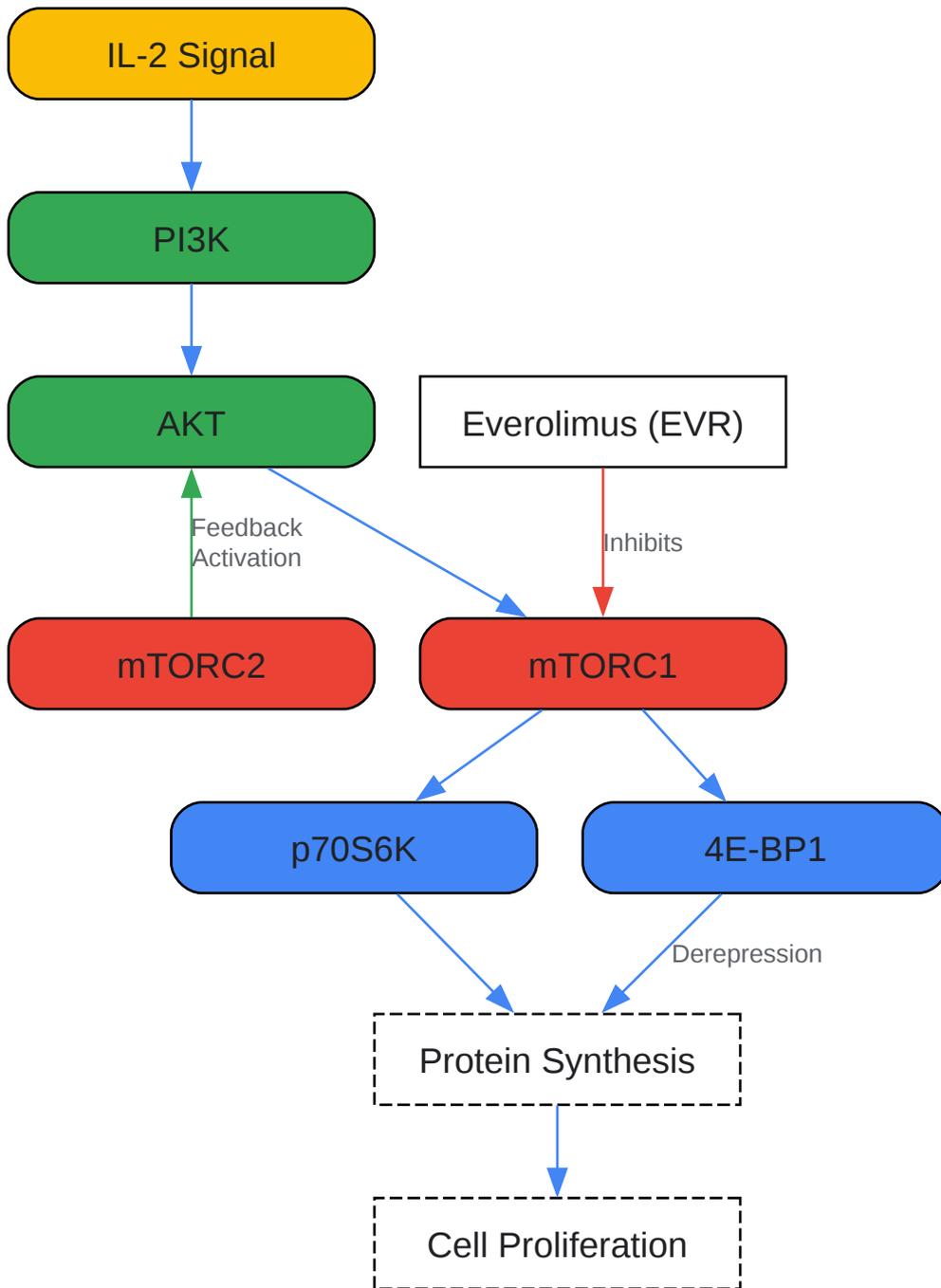
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Mechanism of Action on T-cell Proliferation

Everolimus, as an mTOR inhibitor, primarily targets the **mTOR complex 1 (mTORC1)**, leading to a cascade of molecular and cellular events that ultimately suppress T-cell proliferation.

The core mechanism can be visualized in the following signaling pathway:



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Figure 1: **Everolimus** inhibits *mTORC1*, a key driver of T-cell proliferation and protein synthesis.

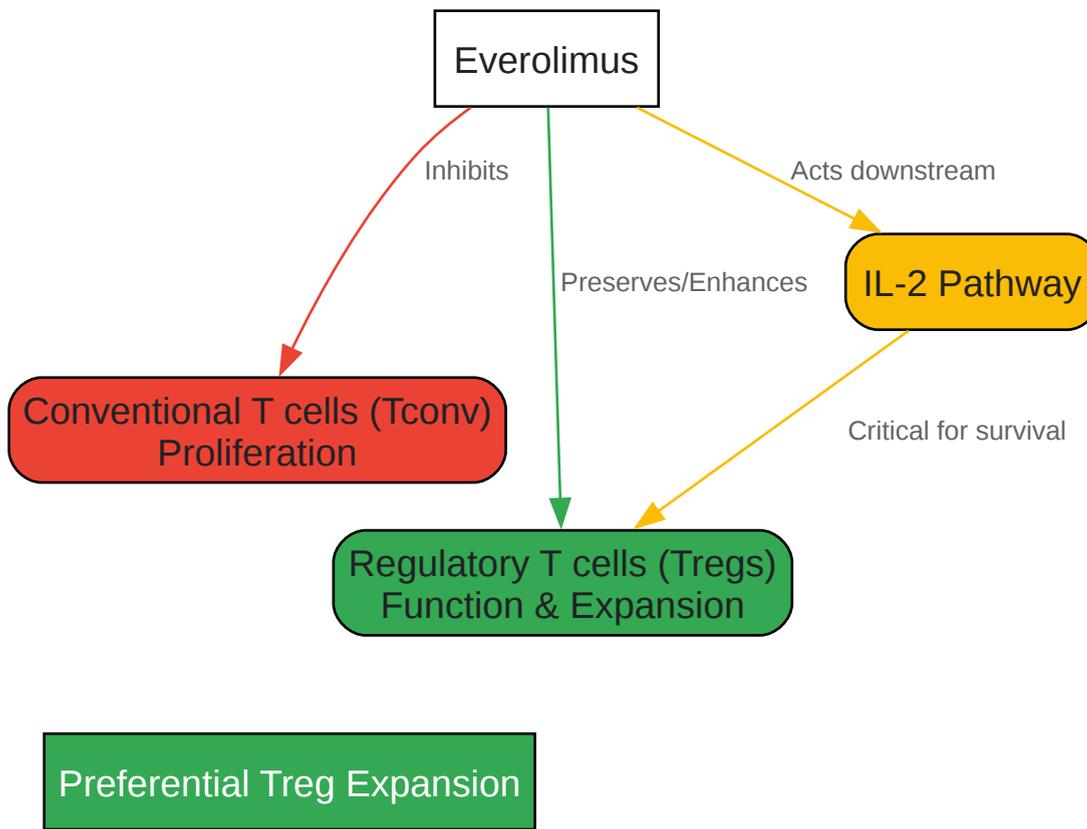
The molecular consequences of this inhibition are quantitatively demonstrated in experimental studies:

Parameter Measured	Effect of Everolimus (vs. Untreated Control)	Experimental Context
mTORC1 Signaling		
Phospho-p70S6K	Significant decrease [1]	Human Tregs, 5-day culture [1]
Phospho-4E-BP1	Significant decrease [1]	Human Tregs, 5-day culture [1]
mTORC2 Signaling		
Phospho-AKT (Ser473)	Increased by ~218% (less than RAPA's ~372%) [1]	Human Tregs, 5-day culture [1]
T-cell Proliferation (Lymphoproliferation)	Dose-dependent inhibition [2]	Human mixed lymphocyte reaction (MLR) [2]

Beyond direct proliferation suppression, **everolimus** differentially affects T-cell subsets by influencing autophagy and inflammatory pathways. It upregulates **autophagy** and alleviates inflammatory cytokines produced by multiple CD4+ T cell subsets, including **Th17 cells** (e.g., IL-17A, IL-17F). This effect is dependent on both autophagy and antioxidant (NRF2) signaling pathways [3].

Effects on Regulatory T Cells (Tregs)

A key immunoregulatory property of **everolimus** is its favorable effect on **regulatory T cells (Tregs)**, which are crucial for maintaining immune tolerance.



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Figure 2: **Everolimus** differentially inhibits conventional T-cells while preserving regulatory T-cells.

The following table summarizes key experimental findings on Tregs:

Experimental Context	Effect of Everolimus on Tregs	Comparison with Other Drugs
Ex Vivo Expansion [1]	Expands functionally competent Tregs with similar efficacy to rapamycin.	EVR showed temporary slower growth vs. RAPA, but final expansion rates and suppressor function were similar [1].
In Vitro MLR [2]	Significantly amplified newly generated total and natural Tregs at all concentrations tested.	Tacrolimus (TAC) inhibited Treg generation. Mycophenolic acid (MPA) and Sirolimus (SRL) did so only at therapeutic levels [2].

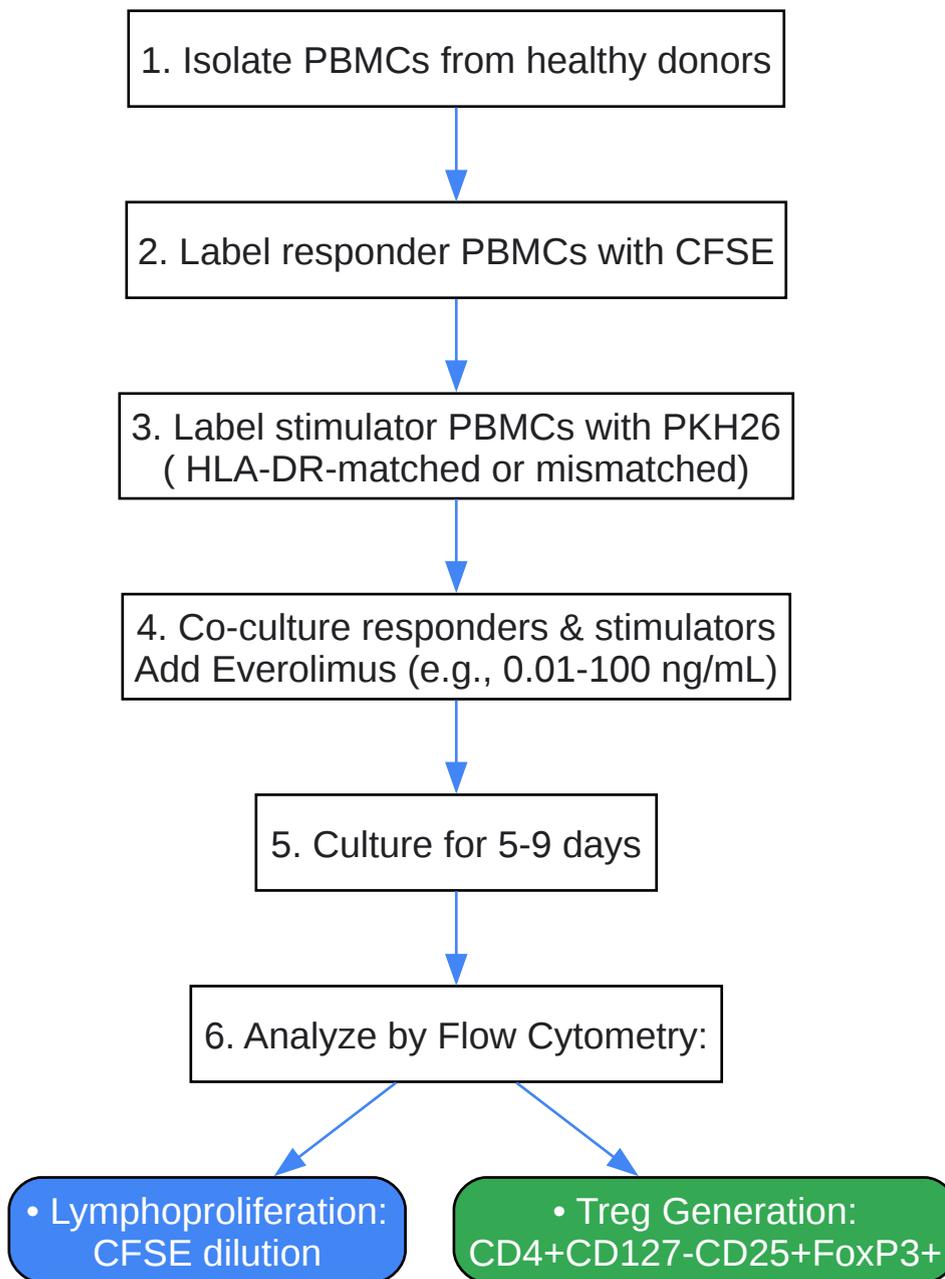
Experimental Context	Effect of Everolimus on Tregs	Comparison with Other Drugs
Liver Transplant Patients [4]	Patients on EVR-based regimen had significantly higher Treg levels 6 months post-transplant.	Treg levels were significantly lower in patients on Tacrolimus (TAC)-based therapy [4].
Metastatic Cancer Patients [5]	Induced a (non-significant) increase in the frequency of circulating Tregs.	The increase contributed to an overall immunosuppressive state alongside other immune changes [5].

Experimental Protocols for Key Assays

For researchers aiming to investigate the effects of **everolimus** on T-cells, here are detailed methodologies from the cited literature.

In Vitro T-cell Suppression and Proliferation Assay

This protocol, based on the **Treg-Mixed Lymphocyte Reaction (Treg-MLR)**, is used to assess the impact of **everolimus** on allospecific T-cell responses and Treg generation [2].



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Figure 3: Experimental workflow for in vitro T-cell suppression and proliferation assay.

Key Details [2]:

- **Culture Medium:** RPMI 1640 with 15% normal human AB serum, 2mM L-glutamine, 10mM HEPES, and 1X pen/strep/glutamine.
- **Cell Culture:** Co-culture 5×10^5 CFSE-labeled responder PBMCs with 5×10^5 PKH26-labeled stimulator cells in 48-well plates.

- **Drug Addition:** Add **everolimus** at the culture outset across a concentration range (e.g., 0.01-100 ng/mL).
- **Analysis:** On days 5, 7, and 9, perform flow cytometric analysis. Gate on viable CFSE+PKH26-CD4+ cells to assess proliferation (CFSE dilution) and Treg generation (CD127-CD25+FoxP3+).

Protocol for Ex Vivo Treg Expansion

This method details the **GMP-compliant expansion of human Tregs** using **everolimus**, relevant for adoptive cellular therapy [1].

Procedure [1]:

- **Cell Isolation:** Isolate CD25+ T cells from a leukapheresis product using a clinical-grade cell separation system (e.g., CliniMACS).
- **Culture Conditions:** Culture the enriched CD25+ Treg fraction in gas-permeable GMP cell expansion bags at 10^6 cells/mL in TexMACS GMP medium supplemented with 2% autologous serum.
- **Stimulation and Drug Treatment:**
 - Use a MACS GMP ExpAct Treg kit at a bead-to-cell ratio of 2:1 for activation.
 - Add **everolimus (100 nM)** at the start of culture. This concentration was determined to optimally limit conventional T-cell expansion while favoring Tregs.
- **Cytokine Support:** After 48 hours, add recombinant human IL-2 (500 IU/mL).
- **Restimulation:** For long-term expansion (e.g., 21 days), restimulate cells at day 5 with fresh ExpAct Treg beads, IL-2, and **everolimus**.
- **Monitoring:** Maintain cell density below 2×10^6 cells/mL and monitor expansion rates, phenotype (e.g., CD4, CD25, FoxP3), and suppressor function.

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